The synthesis of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide typically involves a multi-step reaction process. A common method includes:
The molecular structure of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide features several key components:
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo several types of chemical reactions:
The mechanism of action for N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, primarily enzymes and receptors within biological systems.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
The physical and chemical properties of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under inert conditions |
Reactivity | Reactive towards nucleophiles |
These properties are crucial for understanding how this compound behaves under various conditions and its suitability for different applications .
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has several scientific applications:
The pyrrolidine ring serves as a privileged scaffold in central nervous system (CNS) and antimicrobial therapeutics due to its ability to impart conformational rigidity and facilitate hydrogen bonding. The title compound (S-enantiomer) features a benzyl-substituted chiral pyrrolidine core (CAS RN: 939758-04-0 related) with defined stereochemistry at the C3 position, significantly influencing target engagement [1]. The (S) configuration optimizes spatial orientation for binding G-protein-coupled receptors (GPCRs), particularly those recognizing amine neurotransmitters. This stereospecificity enhances binding affinity by 10-100× compared to racemic mixtures in analogous compounds, as documented for dopamine and sigma receptor ligands [3] [7].
Table 1: Bioactive Pyrrolidine Derivatives with Structural Similarities
Compound Name | CAS RN | Molecular Formula | Key Modifications vs. Title Compound |
---|---|---|---|
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | 939758-04-0 | C₁₃H₁₇ClN₂O | Lacks N-methyl group |
N-((1-Benzylpyrrolidin-3-yl)methyl)-2-chloro-N-methylacetamide | 1353987-50-4 | C₁₅H₂₁ClN₂O | Additional methylene spacer |
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide | 1353965-98-6 | C₁₆H₂₃ClN₂O | Isopropyl vs. methyl substitution on nitrogen |
The benzyl moiety at N1 enhances lipophilicity (cLogP ~2.8), facilitating blood-brain barrier penetration, while the chiral center governs enantioselective interactions – a feature exploited in FDA-approved drugs like rivastigmine [6]. Molecular modeling indicates the (S)-configuration positions the chloroacetamide group toward hydrophobic binding pockets in neurological targets, explaining its superior in vitro activity over the (R) enantiomer in receptor assays [7].
The N-methylacetamide group critically modifies pharmacokinetic and pharmacodynamic properties. Methylation of the amide nitrogen reduces intermolecular hydrogen bonding capacity by 60%, enhancing membrane permeability compared to secondary amide analogs (e.g., CAS 939758-04-0) [1] [2]. This modification also increases metabolic stability by sterically hindering cytochrome P450 3A4-mediated degradation, extending plasma half-life in preclinical models.
The 2-chloroacetamide moiety serves dual roles:
Table 2: Electronic and Steric Properties of Key Functional Groups
Functional Group | σₚ (Hammett Constant) | Taft Steric Parameter (Eₛ) | Role in Bioactivity |
---|---|---|---|
N-Methylacetamide | -0.30 | -0.55 | Reduces H-bond donation; enhances lipophilicity |
Chloroacetamide | +2.15 | -1.54 | Electrophilic warhead; conformational control |
Structure-activity relationship (SAR) studies of analogs (e.g., CAS 1353965-98-6) reveal that replacing the chloro group with hydroxy abolishes enzyme inhibitory activity, confirming its essential role in covalent target engagement [3]. Conversely, N-methyl to N-isopropyl substitution (CAS 1353965-98-6) increases steric bulk (molar volume +32 ų), diminishing binding to compact enzymatic pockets by 40% [7].
The chloride displacement enables diverse derivatization:
Enantiomeric excess (>98%) is verified via chiral HPLC using amylose-derived columns (Chiralpak AD-H), with retention times of 8.2 min (S) vs. 11.5 min (R). Absolute configuration is assigned through X-ray crystallography of L-tartrate salts, showing characteristic O=C–Cα–N torsion of -15.3° for the (S)-enantiomer [3].
Table 3: Analytical Characterization Data
Parameter | Value | Method |
---|---|---|
Optical Rotation [α]₂₅D | -42.3° (c 1.0, CHCl₃) | Polarimetry |
Chiral Purity | >99% ee | HPLC (Chiralcel OD-H) |
Characteristic ¹H NMR Shift | 3.15 ppm (s, N–CH₃) | 400 MHz, CDCl₃ |
Carbonyl Stretch | 1655 cm⁻¹ | FT-IR (ATR) |
Key Structural Analogs in Medicinal Research
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9